2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride
Description
2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride is a specialized amino acid derivative featuring a phenyl-substituted 1,2,3-triazole ring at the β-position of the propanoic acid backbone, with an amino group at the α-position and a hydrochloride salt. This compound is commercially available as a building block for organic synthesis, particularly in peptide chemistry and pharmaceutical research . Its structural uniqueness arises from the 1,4-disubstituted triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method critical for creating bioactive triazole linkages . underscores its utility in drug discovery and molecular design .
Properties
IUPAC Name |
2-amino-3-(1-phenyltriazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2.ClH/c12-10(11(16)17)6-8-7-15(14-13-8)9-4-2-1-3-5-9;/h1-5,7,10H,6,12H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUQANRJDUWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride typically involves a multi-step process One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring
-
Step 1: Synthesis of Azide Intermediate
- React aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
- Treat the diazonium salt with sodium azide (NaN3) to obtain the azide intermediate.
-
Step 2: Cycloaddition Reaction
- React the azide intermediate with phenylacetylene in the presence of a copper catalyst (CuSO4 and sodium ascorbate) to form the 1-phenyl-1H-1,2,3-triazole derivative.
-
Step 3: Formation of the Final Product
- React the triazole derivative with 2-bromo-3-aminopropanoic acid in the presence of a base (e.g., triethylamine) to form 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid.
- Convert the product to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds featuring the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid have shown effectiveness against multidrug-resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these pathogens range from 0.5 to 8 µg/mL, demonstrating the compound's potential as a novel antimicrobial agent .
-
Cancer Research :
- The compound's structure has been explored for anticancer applications. Studies involving various derivatives have assessed their cytotoxic effects on cancer cell lines, including non-small cell lung cancer (NSCLC). While some derivatives showed limited activity compared to standard chemotherapeutics like doxorubicin, there is ongoing exploration into enhancing their efficacy through structural modifications .
The biological activities of 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride are largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazole-containing compounds often act as enzyme inhibitors. For example, they can inhibit catalase and histidine biosynthesis pathways, which are crucial in various metabolic processes .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that derivatives of this compound may influence ROS levels in cells, which is significant for both cancer therapy and managing oxidative stress-related conditions .
Synthesis and Derivative Development
The synthesis of this compound typically involves several synthetic routes that can yield various derivatives with modified biological activities. The exploration of these derivatives allows for the optimization of pharmacological profiles tailored for specific therapeutic applications .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key features of the target compound and its analogs:
*Assumed formula based on structural analysis.
Key Differences and Implications
Backbone Variability: The target compound contains a carboxylic acid group, enhancing hydrophilicity and enabling conjugation into peptide chains via amide bonds. This contrasts with 2-(1-phenyl-triazol-4-yl)propan-2-amine hydrochloride, which lacks the carboxylic acid but features a tertiary amine, favoring blood-brain barrier penetration . 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride incorporates a β-lactam ring, a hallmark of antibiotics like penicillins, but its fluorophenyl group may reduce susceptibility to enzymatic degradation .
Triazole Substitution Patterns: The 1,4-disubstituted triazole in the target compound ensures spatial orientation optimal for binding to biological targets (e.g., kinases), while 2-amino-3-(triazol-5-ylsulfanyl)propanoic acid’s 1,5-substitution introduces a sulfur atom, altering electronic properties and redox behavior .
Solubility and Reactivity: The methylsulfanyl group in 2-[2-amino-3-(methylsulfanyl)propanamido]propanoic acid hydrochloride increases lipophilicity, making it suitable for membrane-associated targets, whereas the hydrochloride salt in the target compound improves aqueous solubility for in vitro assays .
Biological Activity
2-Amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride, with the CAS number 496065-79-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 232.24 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of triazole derivatives typically involves methods such as the Huisgen cycloaddition reaction. The compound can be synthesized through the reaction of phenyl hydrazine with α-bromoacetic acid followed by cyclization to form the triazole structure. Recent advancements in synthetic methodologies have improved yields and reduced reaction times significantly .
Antimicrobial Activity
Recent studies have shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess activity against various bacterial strains and fungi. In particular, this compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
Research indicates that triazole-containing compounds can also exhibit anticancer activity. The mechanism often involves the inhibition of specific enzymes associated with cancer cell proliferation. For example, studies have highlighted the potential of this compound to inhibit certain kinases involved in tumor growth .
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against a panel of microbial pathogens. The results indicated that at a concentration of 50 µg/mL, the compound inhibited microbial growth by over 70% compared to control groups .
| Microbial Strain | Inhibition (%) at 50 µg/mL |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 70 |
| Candida albicans | 65 |
Study 2: Anticancer Activity
A separate study focused on the anticancer properties of this compound showed promising results in vitro against human cancer cell lines. The compound was found to induce apoptosis in cancer cells at concentrations as low as 25 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 22 |
| HeLa (Cervical Cancer) | 18 |
| A549 (Lung Cancer) | 20 |
Q & A
Q. What synthetic strategies are recommended for preparing 2-amino-3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanoic acid hydrochloride?
The compound’s 1,2,3-triazole moiety can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Key steps include:
- Functionalizing the amino acid backbone with a terminal alkyne.
- Reacting with a phenyl azide derivative under Cu(I) catalysis (e.g., CuSO₄/Na ascorbate) in aqueous or mixed solvents.
- Purification via recrystallization or column chromatography, followed by hydrochloride salt formation . Note: Optimize reaction time (4–24 hours) and temperature (25–60°C) to minimize side products.
Q. How can the crystal structure of this compound be validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:
- Growing high-quality crystals using vapor diffusion or slow evaporation.
- Data collection on a diffractometer (Mo/Kα radiation).
- Structure solution with SHELXT (direct methods) and refinement using SHELXL (least-squares minimization).
- Validate refinement with WinGX , checking R-factors (R₁ < 5% for high-quality data) and residual electron density maps .
Advanced Research Questions
Q. How to address contradictions in crystallographic refinement, such as disordered regions or high R-factors?
Common issues and solutions:
- Disorder in the triazole-phenyl group: Apply geometric restraints (e.g., SIMU, DELU in SHELXL) to stabilize refinement.
- High R-int values: Re-exclude outliers or twinned data using CrysAlisPro preprocessing.
- For twinned crystals, use the TWIN command in SHELXL with a BASF parameter . Tip: Cross-validate with spectroscopic data (NMR, IR) to confirm functional groups.
Q. What computational approaches can predict conformational stability under biological conditions?
Combine experimental SC-XRD data with:
- Density Functional Theory (DFT): Optimize gas-phase geometry (B3LYP/6-31G* basis set) to compare bond lengths/angles with crystallographic data.
- Molecular Dynamics (MD): Simulate solvation in explicit water (AMBER/CHARMM force fields) to assess flexibility of the triazole-phenyl group . Advanced Tip: Use QM/MM hybrid methods for enzyme-binding simulations.
Q. How to design analogs for structure-activity relationship (SAR) studies?
Focus on modifying key regions:
- Amino acid backbone: Replace with D-isomers or β-amino acids to probe stereochemical effects.
- Triazole substituents: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) via post-functionalization.
- Phenyl ring: Synthesize halogenated (e.g., -Cl, -Br) or heteroaromatic (e.g., pyridyl) variants. Reference analogs like 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride for inspiration .
Q. How to optimize solubility for in vitro assays without compromising bioactivity?
Strategies include:
- Salt formation: Test alternative counterions (e.g., sulfate, citrate) instead of hydrochloride.
- Prodrug design: Temporarily mask the carboxylate group as an ester (e.g., methyl or PEGylated ester).
- Co-solvent systems: Use DMSO/PBS mixtures (≤10% DMSO) for cell-based assays, validated by dynamic light scattering (DLS) to confirm no aggregation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
